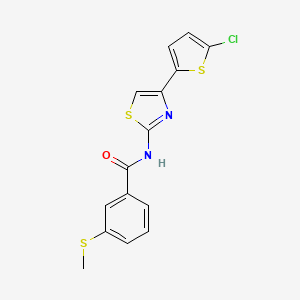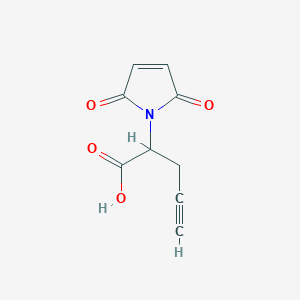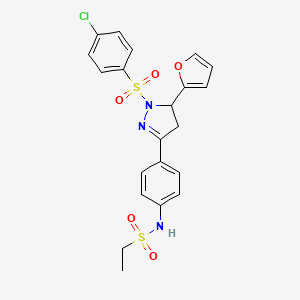
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3-(methylthio)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3-(methylthio)benzamide" is a chemically synthesized molecule that appears to be related to various benzamide derivatives with potential biological activities. While the exact compound is not directly mentioned in the provided papers, similar structures have been studied for their biological properties, such as anticancer activities and microbial transformations.
Synthesis Analysis
The synthesis of related benzamide derivatives has been reported using different methods. For instance, a solvent-free synthesis of Schiff's bases containing a thiadiazole scaffold and benzamide groups was carried out under microwave irradiation, which is a method known for its efficiency and rapid synthesis . Another related compound, N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide, was synthesized via a condensation reaction . These methods suggest that the synthesis of the compound could potentially be achieved through similar synthetic strategies.
Molecular Structure Analysis
The molecular structure of benzamide derivatives has been characterized using various spectroscopic techniques. For example, the crystal structure of a related compound was determined by X-ray diffraction studies, revealing the presence of hydrogen bonds and π-π interactions that stabilize the crystal structure . These techniques are crucial for confirming the molecular structure of synthesized compounds and could be applied to the compound of interest.
Chemical Reactions Analysis
The microbial degradation of a related compound, N-(4-chlorphenyl)-benzoisothiazolone, resulted in metabolites that underwent further transformations, such as methylation and oxidation . This indicates that benzamide derivatives can participate in various chemical reactions, leading to the formation of different metabolites with potentially altered biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives can be inferred from their molecular structure and the functional groups present. For instance, the presence of sulphonamide groups and metal coordination in N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide suggests solubility in certain solvents and the ability to form complexes with metals . The molecular docking and ADMET studies of Schiff's bases containing thiadiazole and benzamide groups indicate good oral drug-like behavior . These analyses are essential for understanding the behavior of the compound in biological systems and its potential as a therapeutic agent.
科学的研究の応用
Anticancer Properties
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3-(methylthio)benzamide and its derivatives have been extensively studied for their anticancer properties. A study demonstrated that similar compounds exhibited significant anticancer activity against various cancer cell lines such as breast, lung, colon, and ovarian cancer. These compounds showed moderate to excellent anticancer activity, in some cases surpassing the reference drug etoposide (Ravinaik et al., 2021). Another research indicated that certain thiazole derivatives have a high ability to inhibit the in vitro growth of human tumor cells, marking them as promising candidates for innovative anti-cancer agents (Ostapiuk et al., 2017).
Antimicrobial Activity
Thiazole derivatives have been synthesized and screened for their antimicrobial activity. Some synthesized molecules were found to be more potent than reference drugs against pathogenic strains. Their antibacterial activity was particularly pronounced against Gram-positive strains (Bikobo et al., 2017). Additionally, thiazole-based compounds demonstrated considerable potential antibacterial and antifungal activities, reinforcing their significance in antimicrobial research (Desai et al., 2016).
Supramolecular Gelators
N-(thiazol-2-yl) benzamide derivatives have been synthesized and investigated for their gelation behavior. The research focused on understanding the role of methyl functionality and multiple non-covalent interactions in gelation/non-gelation behavior. This work aids in the advancement of crystal engineering and the development of new supramolecular materials (Yadav & Ballabh, 2020).
特性
IUPAC Name |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS3/c1-20-10-4-2-3-9(7-10)14(19)18-15-17-11(8-21-15)12-5-6-13(16)22-12/h2-8H,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCUVWHVPZIDPDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2,6-Dimethylphenyl)methyl]-N-(2-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)prop-2-enamide](/img/structure/B3017370.png)

![2-(5-Fluoropyrimidin-4-yl)-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B3017373.png)

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-phenylpropanamide](/img/structure/B3017379.png)
![4-methoxy-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B3017380.png)

![6-(ethylsulfonyl)-4-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B3017383.png)

![(E)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-1-(dimethylamino)pent-1-en-3-one](/img/structure/B3017386.png)
![2-(2-benzyl-1H-benzo[d]imidazol-1-yl)-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B3017388.png)
![4-((4-bromobenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B3017389.png)
